3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole
Description
Properties
IUPAC Name |
1H-indazol-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-15-6-4-5-14(13-15)22-9-11-23(12-10-22)19(24)18-16-7-2-3-8-17(16)20-21-18/h2-8,13H,9-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBHFIWTZCPXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection leading to spontaneous amide bond formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of automated and continuous flow reactors could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole may exhibit anticancer properties. Studies have shown that derivatives can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) .
Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrate its potential effectiveness against bacteria and fungi, suggesting it could lead to new antimicrobial agents .
Biological Research
Mechanism of Action : The compound's mechanism involves interaction with cellular pathways that regulate growth and survival, particularly through inhibition of kinase activity. This inhibition can affect angiogenesis and tumor cell proliferation, making it a candidate for further investigation in cancer therapies .
Inflammation Studies : Similar compounds have been investigated for their anti-inflammatory properties. By modulating inflammatory pathways, they may provide therapeutic benefits for conditions characterized by excessive inflammation .
Chemical Synthesis
Building Block for Complex Molecules : 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo reactions such as oxidation and substitution allows chemists to create diverse derivatives with tailored biological activities .
Industrial Applications
The compound is also utilized in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). Its scalable synthesis can be adapted for industrial applications, enhancing the efficiency of drug development processes .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of indazole derivatives, researchers synthesized a series of compounds based on the indazole framework. They found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, correlating with their ability to inhibit specific kinases involved in cell signaling pathways crucial for tumor growth .
Case Study 2: Antimicrobial Screening
A screening of various indazole derivatives, including those related to 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole, showed promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the disc diffusion method, revealing several compounds with comparable efficacy to standard antibiotics .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Known for its stimulant effects and used in various pharmaceutical applications.
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with similar chemical properties.
Uniqueness
. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole is a derivative of indazole that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound based on diverse scholarly sources.
Synthesis
The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole typically involves the following steps:
- Preparation of Indazole Core : The indazole framework is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Piperazine Substitution : A piperazine moiety is introduced via acylation or coupling reactions, which often involves protecting groups to facilitate selective reactions.
- Methoxyphenyl Group Addition : The 3-methoxyphenyl group is incorporated using electrophilic aromatic substitution or similar methods to ensure proper orientation and yield.
Anticancer Properties
Recent studies have indicated that indazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- In vitro Studies : Research has demonstrated that certain indazole derivatives can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and survival. For example, a related compound showed an IC50 value of approximately 30.2 nM against FGFR1, indicating potent inhibitory activity .
Antidepressant Activity
The piperazine moiety is known for its role in various antidepressant agents. Compounds containing piperazine have been reported to interact with serotonin receptors, potentially leading to mood enhancement and cognitive improvements.
- Mechanistic Insights : The interaction with serotonin receptors can lead to increased neurotransmitter levels in the brain, suggesting that 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole may exhibit multitargeted antidepressant properties similar to those observed in other piperazine-containing drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR of indazole derivatives is essential for optimizing their biological activity. Key findings include:
- Substituent Effects : The position and nature of substituents on the indazole ring significantly affect biological activity. For instance, methoxy groups at specific positions can enhance binding affinity to target proteins.
- Piperazine Variants : Modifications to the piperazine ring have been shown to alter pharmacokinetic properties and receptor selectivity, impacting overall efficacy .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of indazole derivatives, including those with piperazine substitutions, against various cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 10 |
| B | HeLa | 15 |
| C | A549 | 8 |
Case Study 2: Antidepressant Efficacy
In a preclinical trial assessing the antidepressant potential of piperazine derivatives, it was found that compounds similar to 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole showed significant improvements in behavioral tests indicative of reduced depression-like symptoms.
| Compound | Test Model | Result |
|---|---|---|
| D | Forced Swim Test | Decreased immobility time |
| E | Tail Suspension Test | Increased climbing behavior |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole and its analogs?
Methodological Answer:
- Key Steps :
- Piperazine Functionalization : React 3-methoxyphenylpiperazine with carbonylating agents (e.g., chloroacetyl chloride) under nucleophilic substitution conditions (acetonitrile, NaOH) to introduce the carbonyl group .
- Indazole Coupling : Use condensation reactions (e.g., hydrazine derivatives with ketones) to form the indazole core, followed by coupling to the piperazine-carbonyl intermediate .
- Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm regioselectivity using -NMR to verify substitution patterns .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm) and aromatic C-H stretching (~3000–3100 cm) .
- NMR : Use - and -NMR to resolve piperazine (δ 2.5–3.5 ppm for N-CH), methoxyphenyl (δ 3.8 ppm for OCH), and indazole aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the 3-methoxyphenylpiperazine moiety?
Methodological Answer:
- Variable Substituents :
- Biological Assays :
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase II) to model interactions between the indazole-piperazine scaffold and active sites .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Data Triangulation :
- Replicate Experiments : Standardize assay conditions (e.g., cell lines, enzyme sources) to minimize variability .
- Meta-Analysis : Compare IC values from independent studies using statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic Studies : Use knock-out models or competitive binding assays to confirm target specificity .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
